molecular formula C20H27N3O2 B14274801 5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide CAS No. 149902-44-3

5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide

Cat. No.: B14274801
CAS No.: 149902-44-3
M. Wt: 341.4 g/mol
InChI Key: XNHDECCSCKLOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide is a complex organic compound with a unique structure that combines elements of pyrano, pyrido, and quinoline rings

Preparation Methods

The synthesis of 5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

    Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings .

Scientific Research Applications

5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

149902-44-3

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

5-(3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-6-yl)pentanehydrazide

InChI

InChI=1S/C20H27N3O2/c21-22-18(24)8-2-1-5-14-9-12-25-20-16-7-4-11-23-10-3-6-15(19(16)23)13-17(14)20/h9,13H,1-8,10-12,21H2,(H,22,24)

InChI Key

XNHDECCSCKLOQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC=C3CCCCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.